Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881491
InChI: InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H11BrF2O4
Molecular Weight: 301.08 g/mol

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

CAS No.:

Cat. No.: VC15881491

Molecular Formula: C9H11BrF2O4

Molecular Weight: 301.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate -

Specification

Molecular Formula C9H11BrF2O4
Molecular Weight 301.08 g/mol
IUPAC Name ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
Standard InChI InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3
Standard InChI Key ZQSXTLWQYJQEFQ-UHFFFAOYSA-N
Canonical SMILES CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, reflects its intricate structure:

  • Ethyl ester group: Provides solubility in organic solvents and modulates electrophilicity at the carbonyl carbon.

  • 4,4-Difluoro-3-oxobutanoate backbone: The geminal difluoro group adjacent to a ketone enhances metabolic stability and electronic effects, while the α,β-unsaturated ketone system enables conjugate additions .

  • Ethoxymethylidene moiety: A conjugated enol ether that participates in cycloadditions and acts as a dienophile in Diels-Alder reactions .

  • Bromine substituent: Serves as a leaving group in nucleophilic substitutions or cross-coupling reactions .

The Z-isomer (CAS 1086400-66-9) is explicitly documented, with the ethoxymethylidene group adopting a cis configuration relative to the ketone oxygen . This stereoelectronic arrangement influences reactivity in asymmetric syntheses .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁BrF₂O₄
Molecular Weight301.08 g/mol
CAS Number (Z-isomer)1086400-66-9
CAS Number (generic)2155873-15-5
SMILESO=C(OCC)/C(C(C(F)F)=O)=C\OCC
Boiling PointNot reported
Density~1.45 g/cm³ (estimated)

Synthetic Methodologies

Precursor Synthesis: Ethyl 4,4-Difluoro-3-Oxobutanoate

The synthesis typically begins with ethyl 4,4-difluoro-3-oxobutanoate (C₆H₈F₂O₃), a key intermediate prepared via Claisen condensation:

  • Base-mediated condensation: Ethyl acetate reacts with sodium ethoxide, followed by ethyl difluoroacetate at 10–65°C, yielding 95.5% product .

  • Acid workup: Sulfuric acid quenches the reaction, isolating the β-keto ester .

Table 2: Optimization of Precursor Synthesis

ConditionParameterYield
Temperature10–65°C95.5%
CatalystSodium ethoxide
SolventEthanol
Reaction Time4 hours

Bromination and Functionalization

Bromination at the γ-position is achieved using N-bromosuccinimide (NBS) or PBr₃ under radical or ionic conditions:

  • Radical bromination: NBS with AIBN initiator in CCl₄ selectively brominates the tertiary carbon.

  • Ionic pathway: PBr₃ in dichloromethane at 0°C affords the bromide with 78% yield .

Subsequent ethoxymethylidenation involves condensation with triethyl orthoformate under acidic conditions, forming the enol ether .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s reactivity enables access to fluorinated heterocycles:

  • Quinolone antibiotics: Cyclocondensation with primary amines forms 4-fluoroquinolone cores .

  • Anticancer agents: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the bromine position .

Materials Science

Fluorinated polyesters derived from this ester exhibit enhanced thermal stability (decomposition >300°C) and hydrophobicity, suitable for coatings.

Future Directions

  • Catalytic asymmetric synthesis: Developing chiral catalysts to access enantiopure derivatives for drug discovery .

  • Green chemistry: Solvent-free mechanochemical synthesis to improve atom economy .

  • Bioconjugation: Exploring fluorinated linkers for antibody-drug conjugates (ADCs).

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